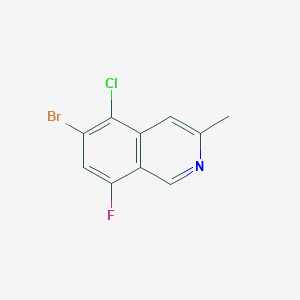

![molecular formula C17H17F3N4O B2521449 N-(3-(三氟甲基)苯基)-3,4,8,9-四氢-1H-环戊并[3,4]吡唑并[1,5-a]吡嗪-2(7H)-羧酰胺 CAS No. 2034604-60-7](/img/structure/B2521449.png)

N-(3-(三氟甲基)苯基)-3,4,8,9-四氢-1H-环戊并[3,4]吡唑并[1,5-a]吡嗪-2(7H)-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

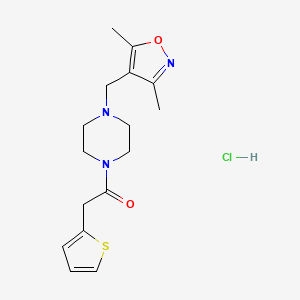

N-(3-(trifluoromethyl)phenyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide is a useful research compound. Its molecular formula is C17H17F3N4O and its molecular weight is 350.345. The purity is usually 95%.

BenchChem offers high-quality N-(3-(trifluoromethyl)phenyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(trifluoromethyl)phenyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗菌活性

该化合物已被合成并研究其抗菌特性 . 该化合物已被发现可以有效抑制抗生素耐药性革兰氏阳性菌的生长 . 该化合物还可以防止耐甲氧西林金黄色葡萄球菌 (MRSA) 和粪肠球菌形成生物膜 .

抗真菌活性

该化合物也已被合成并研究其抗真菌特性 . 该化合物已被发现对几种类型的植物病原真菌有效 .

生物膜清除

该化合物已被发现可以有效清除已形成的生物膜,并且比对照抗生素万古霉素更有效 .

低毒性

该化合物对培养的人胚肾细胞显示出低毒性,表明其在医疗应用中具有潜在的安全性 .

对耐药菌株的效力

该化合物已被发现对美罗培南、奥硝唑和万古霉素耐药的粪肠球菌临床分离株非常有效 .

抑制大分子合成

通过进行大分子合成抑制研究对作用机制进行的调查表明,该化合物具有广泛的抑制效应,表明其作用靶标对细菌细胞功能具有全局影响 .

农业化学品中的应用

三氟甲基吡啶衍生物,如该化合物,用于保护作物免受害虫侵害 .

医药中的应用

作用机制

Target of Action

Similar compounds have been found to be effective growth inhibitors of antibiotic-resistant gram-positive bacteria . They prevent the development of biofilms by methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis .

Mode of Action

The compound interacts with its targets by inhibiting their growth and preventing the development of biofilms . Investigations into the mode of action by performing macromolecular synthesis inhibition studies showed a broad range of inhibitory effects, suggesting targets that have a global effect on bacterial cell function .

Biochemical Pathways

It can be inferred that the compound interferes with the pathways involved in the growth and biofilm formation of antibiotic-resistant gram-positive bacteria .

Result of Action

The compound’s action results in the effective inhibition of growth and prevention of biofilm development in antibiotic-resistant Gram-positive bacteria . These compounds eradicated the preformed biofilms effectively and were found to be more effective than the control antibiotic vancomycin .

属性

IUPAC Name |

N-[3-(trifluoromethyl)phenyl]-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene-11-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N4O/c18-17(19,20)11-3-1-4-12(9-11)21-16(25)23-7-8-24-15(10-23)13-5-2-6-14(13)22-24/h1,3-4,9H,2,5-8,10H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJBZRUXVHSVAGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3CN(CCN3N=C2C1)C(=O)NC4=CC=CC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

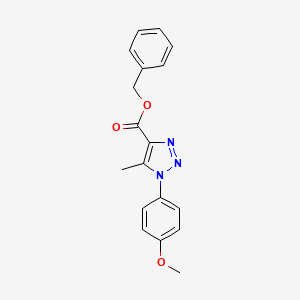

![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2521368.png)

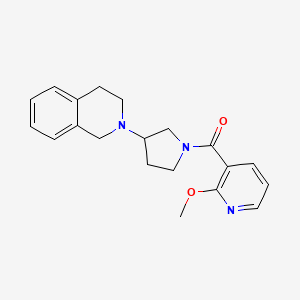

![N-allyl-5-chloro-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2521374.png)

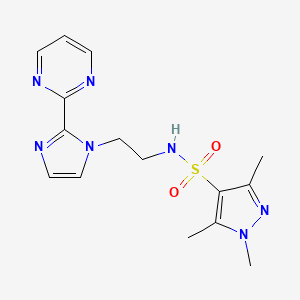

![2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,3-oxazole-5-carboxylic acid](/img/structure/B2521378.png)

![N-(Cyanomethyl)-N-methylspiro[2.4]heptane-7-carboxamide](/img/structure/B2521381.png)

![2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetonitrile](/img/structure/B2521384.png)

![1-(4-chlorophenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]cyclopentane-1-carboxamide](/img/structure/B2521386.png)

![N-[(4-nitrobenzyl)oxy]-N-({[(4-nitrobenzyl)oxy]imino}methyl)urea](/img/structure/B2521387.png)

![8-Oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl chloride](/img/structure/B2521388.png)